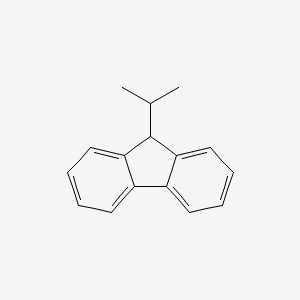

9H-Fluorene, 9-(1-methylethyl)-

Description

Evolution of Academic Inquiry into Fluorene (B118485) and Alkyl-Substituted Fluorene Derivatives

The journey into the world of fluorene chemistry began in 1867 when Marcellin Berthelot first identified the parent compound, 9H-Fluorene, in coal tar. wikipedia.org Initially, research centered on its isolation from this complex mixture and characterization of its basic properties. drugfuture.com A pivotal discovery that shaped the future of fluorene chemistry was the recognition of the unique reactivity of the methylene (B1212753) bridge at the 9-position. wikipedia.orgresearchgate.net

The hydrogen atoms at the C9 position are notably acidic (pKa = 22.6 in DMSO), a characteristic that facilitates deprotonation to form the stable, aromatic fluorenyl anion. wikipedia.org This discovery opened a gateway for synthetic chemists to introduce a wide variety of substituents at this position, leading to the systematic exploration of 9-substituted fluorene derivatives. rsc.org

The development of alkyl-substituted fluorenes, such as 9H-Fluorene, 9-(1-methylethyl)-, marked a significant evolution in this field. Researchers found that introducing alkyl groups at the 9-position could strategically modify the molecule's physical and chemical properties. researchgate.net For instance, double substitution at this position is a common strategy to enhance the long-term stability of fluorene-based materials, as the unsubstituted 9-position can be sensitive to oxidation. researchgate.net This ability to tune properties through alkyl substitution has made these derivatives attractive targets for synthesis and foundational components for more complex molecular architectures. researchgate.net

Interdisciplinary Relevance of 9H-Fluorene, 9-(1-methylethyl)- in Contemporary Chemical Science

The study of 9H-Fluorene, 9-(1-methylethyl)-, also known as 9-isopropylfluorene, and its derivatives holds considerable relevance across various domains of modern chemical science. The fluorene core itself is a valuable building block for creating advanced organic materials. researchgate.nettue.nl Its rigid, planar, and aromatic structure gives rise to unique photophysical properties, making fluorene-based compounds prime candidates for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and fluorescent probes. researchgate.netontosight.aiingentaconnect.com

The introduction of an isopropyl group at the 9-position, as in 9H-Fluorene, 9-(1-methylethyl)-, serves to modulate these intrinsic properties. The bulky alkyl group influences the molecule's solubility, melting point, and, crucially, its packing behavior in the solid state, which can prevent undesirable aggregation and enhance the performance of materials. ontosight.ai While direct, large-scale applications of 9-isopropylfluorene itself are not widely documented, its importance lies in its role as a key intermediate and a model compound. researchgate.netnist.gov Researchers synthesize and study such derivatives to understand structure-property relationships, which is essential for the rational design of new functional materials, including polymers, dyes, and even compounds with potential biological activity. researchgate.netontosight.ai

The synthesis of various 9,9-disubstituted fluorenes, such as 9,9-bis(methoxymethyl)fluorene, which is used as an electron donor for Ziegler-Natta catalysts in polypropylene (B1209903) production, further underscores the industrial importance of understanding the chemistry of 9-substituted fluorenes. chemicalbook.comgoogle.comlyzhongdachem.com The principles learned from studying compounds like 9-isopropylfluorene contribute to the development of these more complex and commercially significant derivatives.

Data Tables

Physicochemical Properties of 9H-Fluorene, 9-(1-methylethyl)-

This table summarizes key physicochemical properties of the title compound. Data is sourced from chemical databases. nist.govchemeo.com

| Property | Value | Unit |

| Molecular Formula | C₁₆H₁₆ | |

| Molecular Weight | 208.30 | g/mol |

| CAS Registry Number | 3299-99-8 | |

| Normal Melting Point (Tfus) | Value not available | K |

| Normal Boiling Point (Tboil) | Value not available | K |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 371.91 | kJ/mol |

| Octanol/Water Partition Coefficient (logPoct/wat) | Value not available |

Properties of the Parent Compound: 9H-Fluorene

For context, this table presents the properties of the unsubstituted parent compound, 9H-Fluorene. wikipedia.orgdrugfuture.comnih.gov

| Property | Value | Unit |

| Molecular Formula | C₁₃H₁₀ | |

| Molecular Weight | 166.22 | g/mol |

| CAS Registry Number | 86-73-7 | |

| Melting Point | 116-117 | °C |

| Boiling Point | 295 | °C |

| Density | 1.202 | g/cm³ |

| Acidity (pKa in DMSO) | 22.6 |

Structure

3D Structure

Properties

CAS No. |

3299-99-8 |

|---|---|

Molecular Formula |

C16H16 |

Molecular Weight |

208.30 g/mol |

IUPAC Name |

9-propan-2-yl-9H-fluorene |

InChI |

InChI=1S/C16H16/c1-11(2)16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-11,16H,1-2H3 |

InChI Key |

HOJPTYYFGWUDJX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 9h Fluorene, 9 1 Methylethyl

Regioselective and Stereoselective Syntheses of 9H-Fluorene, 9-(1-methylethyl)- and its Isomers

The primary challenge in the synthesis of 9H-Fluorene, 9-(1-methylethyl)- lies in achieving high regioselectivity, specifically mono-alkylation at the C9 position. The methylene (B1212753) bridge of the fluorene (B118485) molecule is acidic, facilitating deprotonation and subsequent alkylation. However, the potential for over-alkylation to form 9,9-disubstituted products necessitates careful control of reaction conditions.

Traditional methods for the synthesis of 9-alkylfluorenes often involve the reaction of fluorene with an alkyl halide in the presence of a strong base. Phase-transfer catalysis (PTC) has emerged as a powerful technique to facilitate this reaction between the fluorenide anion (generated in an aqueous or solid phase) and the alkyl halide (in an organic phase). nih.gov This method can enhance reaction rates and yields while offering a degree of control over the product distribution. The choice of catalyst, solvent, and base is critical in directing the regioselectivity towards the desired mono-isopropyl product. For instance, solid-liquid phase transfer catalysis (S-L PTC) can offer advantages in terms of reaction rate and selectivity compared to liquid-liquid PTC. nih.gov

While the synthesis of 9H-Fluorene, 9-(1-methylethyl)- itself does not inherently involve the creation of a chiral center at the C9 position if the starting fluorene is unsubstituted, the principles of stereoselective synthesis become paramount when considering the synthesis of chiral fluorene derivatives. Asymmetric phase-transfer catalysis, utilizing chiral catalysts, has been successfully employed for the enantioselective alkylation of various substrates. phasetransfer.com This approach could theoretically be applied to prochiral fluorene derivatives to generate optically active 9-alkylfluorene compounds.

The regioselectivity of the alkylation can also be influenced by the nature of the alkylating agent. The use of a secondary alkyl halide like 2-bromopropane (B125204) presents challenges, as competing elimination reactions can occur. The choice of a non-nucleophilic base and careful temperature control are essential to favor the desired SN2 substitution over E2 elimination.

Novel Catalytic Approaches in 9H-Fluorene, 9-(1-methylethyl)- Synthesis

Recent advancements in catalysis have provided innovative and more efficient routes to 9-alkylfluorenes, including 9H-Fluorene, 9-(1-methylethyl)-. A significant development is the use of transition metal catalysts in "borrowing hydrogen" or "hydrogen auto-transfer" reactions. These methods utilize alcohols as alkylating agents, which are generally more environmentally benign and readily available than alkyl halides.

Ruthenium-based catalysts, such as the [Ru(p-cymene)Cl2]2 complex, have been shown to effectively catalyze the sp3 C-H alkylation of fluorene with alcohols. nih.govnih.gov This reaction proceeds via the in-situ oxidation of the alcohol to the corresponding aldehyde or ketone, followed by condensation with the fluorene and subsequent reduction. However, a notable outcome with secondary alcohols like isopropanol (B130326) is the formation of a tetrasubstituted alkene as the major product, rather than the desired 9-isopropylfluorene. nih.govnih.gov This highlights a key challenge in controlling the reaction pathway with secondary alcohols in this catalytic system.

| Catalyst System | Alcohol | Product | Yield | Reference |

| [Ru(p-cymene)Cl2]2 / K2CO3 | Benzyl alcohol | 9-Benzyl-9H-fluorene | High | nih.gov |

| [Ru(p-cymene)Cl2]2 / K2CO3 | Primary aliphatic alcohols | 9-Alkyl-9H-fluorene | Good to Excellent | nih.gov |

| [Ru(p-cymene)Cl2]2 / K2CO3 | Secondary alcohols (e.g., isopropanol) | Tetrasubstituted alkene | Major product | nih.gov |

Other transition metals, including copper and nickel, have also been explored for the C(sp3)–H alkylation of fluorene with alcohols, operating through a similar borrowing hydrogen mechanism. researchgate.netrsc.org These methods offer promising alternatives to traditional alkylation strategies, often with milder reaction conditions and improved functional group tolerance.

A particularly effective and simple catalytic approach involves the use of potassium tert-butoxide (t-BuOK) as a catalyst for the alkylation of fluorene with alcohols. nih.govrsc.org This method has been shown to produce 9-monoalkylfluorenes in near-quantitative yields in many cases. nih.govrsc.org Notably, this protocol is also effective with sterically congested secondary alcohols like isopropanol, leading to the formation of 9H-Fluorene, 9-(1-methylethyl)- in high yields at elevated temperatures. researchgate.net

| Catalyst | Alcohol | Temperature | Yield of 9-Alkylfluorene | Reference |

| t-BuOK | Primary aliphatic alcohols | 120 °C | Quantitative | researchgate.net |

| t-BuOK | Isopropanol | 140 °C | High | researchgate.net |

| t-BuOK | 1-Phenylethanol | 140 °C | High | researchgate.net |

| t-BuOK | Cyclohexanol | 140 °C | High | researchgate.net |

Green Chemistry Principles and Sustainable Synthesis Routes for 9H-Fluorene, 9-(1-methylethyl)-

The development of sustainable synthetic methods is a cornerstone of modern chemistry. The synthesis of 9H-Fluorene, 9-(1-methylethyl)- can be approached with several green chemistry principles in mind, including the use of safer solvents, atom economy, and the use of catalytic reagents.

The aforementioned catalytic methods utilizing alcohols as alkylating agents are prime examples of green synthesis. nih.govresearchgate.netrsc.orgrsc.org Alcohols are generally less toxic and more environmentally friendly than the corresponding alkyl halides. Furthermore, the "borrowing hydrogen" mechanism is highly atom-economical, with water being the only byproduct. nih.gov

The t-BuOK-catalyzed alkylation of fluorene with alcohols also represents a highly green route to 9-monoalkylfluorene derivatives. nih.govrsc.org The use of a simple, inexpensive, and readily available catalyst, coupled with the use of alcohols as alkylating agents, makes this a more sustainable alternative to traditional methods that may employ stoichiometric amounts of strong bases and hazardous alkylating agents. researchgate.net The reaction can also be performed in relatively benign solvents like toluene. rsc.org

Phase-transfer catalysis, while a more established technique, can also be considered a green chemistry tool. It allows for the use of water as a solvent in some cases, reducing the reliance on volatile organic compounds. nih.gov The catalytic nature of the process also reduces waste compared to stoichiometric reactions.

Mechanistic Investigations of 9H-Fluorene, 9-(1-methylethyl)- Formation Pathways

Understanding the reaction mechanism is crucial for optimizing reaction conditions and controlling product selectivity. The formation of 9H-Fluorene, 9-(1-methylethyl)- can proceed through several proposed pathways depending on the synthetic methodology employed.

In the case of the t-BuOK-catalyzed alkylation with isopropanol, a plausible mechanism involves the initial oxidation of isopropanol to acetone (B3395972), facilitated by the base. researchgate.net This is followed by a condensation reaction between acetone and fluorene to form a dibenzofulvene intermediate. The subsequent step is a Meerwein-Ponndorf-Verley-type reduction of the exocyclic double bond of the fulvene, where another molecule of isopropanol acts as the hydrogen donor, regenerating acetone and forming the potassium salt of the 9-isopropylfluorene product. Finally, protonation of this salt by the alcohol yields the desired 9H-Fluorene, 9-(1-methylethyl)-. researchgate.net

For the Ru-catalyzed "borrowing hydrogen" reaction, the proposed mechanism begins with the ruthenium catalyst dehydrogenating the alcohol to the corresponding ketone (acetone from isopropanol). nih.gov This ketone then undergoes condensation with the fluorenide anion. The resulting intermediate is then hydrogenated by the ruthenium hydride species that was formed in the initial dehydrogenation step. The formation of the alkene byproduct with secondary alcohols suggests a competing reaction pathway where the intermediate undergoes dehydration before the final reduction step. nih.gov

In the classical alkylation using an isopropyl halide under phase-transfer catalysis, the mechanism involves the deprotonation of fluorene by a base to form the fluorenide anion. The phase-transfer catalyst then transports this anion into the organic phase, where it acts as a nucleophile in an SN2 reaction with the isopropyl halide to form the C-C bond at the C9 position.

Chemical Reactivity and Transformative Processes of 9h Fluorene, 9 1 Methylethyl

Electrophilic Aromatic Substitution Reactions of 9H-Fluorene, 9-(1-methylethyl)-

The fluorene (B118485) ring system is susceptible to electrophilic aromatic substitution, with the most electron-rich positions being C2 and C7. The presence of the isopropyl group at C9, an electron-donating group, is expected to activate the aromatic rings towards electrophilic attack.

Nitration: The nitration of 9-alkylfluorenes generally yields 2-nitro derivatives. While specific studies on the nitration of 9-isopropylfluorene are not extensively detailed in readily available literature, the established reactivity patterns of similar 9-substituted fluorenes suggest that nitration would predominantly occur at the C2 and C7 positions. The reaction is typically carried out using nitrating agents like nitric acid in the presence of a strong acid catalyst.

Halogenation: Halogenation of fluorene and its derivatives can be achieved using various reagents. For instance, bromination can be performed using N-Bromosuccinimide (NBS), which is a source of electrophilic bromine. organic-chemistry.orgmasterorganicchemistry.com This reaction typically proceeds via a radical mechanism when initiated by light or a radical initiator, leading to substitution at the benzylic position (C9). masterorganicchemistry.com However, under electrophilic conditions, substitution on the aromatic ring is favored. The use of a Lewis acid catalyst can promote the electrophilic substitution pathway, leading to the formation of bromo-substituted fluorenes. byjus.com

Friedel-Crafts Acylation: The Friedel-Crafts acylation of fluorene introduces an acyl group onto the aromatic ring, typically at the 2-position. byjus.com This reaction involves an acyl halide or anhydride (B1165640) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). byjus.comorganic-chemistry.orgsigmaaldrich.com The resulting ketone is a deactivated product, which prevents further acylation under the same conditions. organic-chemistry.org For 9-isopropylfluorene, acylation is expected to follow a similar pattern, yielding primarily 2-acetyl-9-isopropylfluorene.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Fluorene Derivatives

| Reaction | Reagent | Typical Position of Substitution | Reference |

| Nitration | HNO₃/H₂SO₄ | C2, C7 | General Knowledge |

| Bromination | NBS | C9 (radical), C2/C7 (electrophilic) | organic-chemistry.orgmasterorganicchemistry.com |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | C2 | byjus.comorganic-chemistry.org |

Nucleophilic Additions and Substitutions Involving the 9-Position of 9H-Fluorene, 9-(1-methylethyl)-

The hydrogen atom at the C9 position of the fluorene ring is acidic due to the resonance stabilization of the resulting carbanion (fluorenide anion). This acidity allows for deprotonation with a strong base, such as an organolithium reagent, to form a nucleophilic fluorenide anion.

The 9-isopropylfluorenide anion can then react with various electrophiles in nucleophilic substitution reactions. For example, reaction with alkyl halides would lead to the formation of 9-alkyl-9-isopropylfluorene derivatives. This provides a versatile method for introducing a second, different substituent at the C9 position.

Oxidation and Reduction Chemistry of 9H-Fluorene, 9-(1-methylethyl)-

Oxidation: The C9 position of 9-isopropylfluorene can be oxidized to the corresponding ketone, 9-isopropylfluoren-9-one. Common oxidizing agents for this transformation include chromium trioxide (CrO₃). The oxidation of fluorene derivatives to fluorenones is a well-established reaction.

Reduction: The carbonyl group of 9-isopropylfluoren-9-one can be reduced to a hydroxyl group, yielding 9-isopropyl-9-fluorenol. A common and effective reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄) in an alcohol solvent like methanol (B129727) or ethanol. chemicalbook.comyoutube.com This reaction is typically rapid and proceeds with high yield. chemicalbook.com

Table 2: Representative Oxidation and Reduction Reactions of Fluorene Derivatives

| Reaction Type | Substrate | Reagent(s) | Product | Typical Yield | Reference |

| Oxidation | Fluorene | CrO₃, Acetic Acid | 9-Fluorenone (B1672902) | - | General Knowledge |

| Reduction | 9-Fluorenone | NaBH₄, Ethanol | 9-Fluorenol | 95-100% | chemicalbook.com |

Functionalization Strategies for the Derivatization of 9H-Fluorene, 9-(1-methylethyl)-

The derivatization of 9-isopropylfluorene can be achieved through various functionalization strategies, primarily by exploiting the reactivity of the C9 position and the aromatic rings.

As mentioned in section 3.2, deprotonation at C9 followed by reaction with electrophiles is a key strategy. This allows for the introduction of a wide range of functional groups.

Furthermore, the aromatic rings can be functionalized via electrophilic substitution reactions as detailed in section 3.1. Subsequent modifications of the introduced functional groups can lead to a diverse array of derivatives. For instance, a nitro group can be reduced to an amino group, which can then undergo further reactions.

Polymerization and Oligomerization Reactions Incorporating 9H-Fluorene, 9-(1-methylethyl)- Units

Fluorene derivatives are important building blocks for conjugated polymers used in organic electronics, such as organic light-emitting diodes (OLEDs). The properties of these polyfluorenes are highly dependent on the substituents at the C9 position. Bulky substituents at the C9 position, such as the isopropyl group, are introduced to improve the solubility of the polymers and to prevent the formation of excimers, which can lead to undesirable emission characteristics.

The synthesis of polyfluorenes typically involves the polymerization of 2,7-dihalogenated-9,9-disubstituted fluorene monomers through cross-coupling reactions like the Suzuki or Yamamoto coupling. Therefore, a key step in incorporating 9-isopropylfluorene into a polymer backbone is the selective halogenation of the C2 and C7 positions.

Anionic polymerization is another method that can be employed for the synthesis of polymers from vinyl-substituted fluorene monomers. uni-bayreuth.denih.govresearchgate.net The bulky isopropyl group at the C9 position would influence the polymerization process and the properties of the resulting polymer.

Advanced Spectroscopic and Analytical Characterization of 9h Fluorene, 9 1 Methylethyl and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Structural Elucidation of 9H-Fluorene, 9-(1-methylethyl)-

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and conformational analysis of 9H-Fluorene, 9-(1-methylethyl)- and its derivatives. Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of individual protons and carbon atoms within the molecule.

In the ¹H NMR spectrum of 9-isopropylfluorene, the isopropyl group gives rise to a characteristic doublet for the methyl protons and a septet for the methine proton, a result of spin-spin coupling. The chemical shifts of the aromatic protons on the fluorenyl moiety are observed in the downfield region, typically between 7.0 and 8.0 ppm, reflecting the influence of the aromatic ring currents. The precise chemical shifts and coupling constants can provide insights into the conformational preferences of the isopropyl group relative to the fluorene (B118485) ring system.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. spectrabase.com The spectra of 9-isopropylfluorene and its derivatives show distinct signals for the aliphatic carbons of the isopropyl group and the aromatic carbons of the fluorene core. spectrabase.com For instance, in a study of 9-phenyl-9-phosphafluorene oxide derivatives, ¹³C NMR, along with ¹H, ¹⁹F, and ³¹P NMR, was crucial in confirming the expected molecular structures. nih.govresearchgate.net

Table 1: Representative NMR Data for Fluorene Derivatives

| Compound | Nucleus | Chemical Shift (δ, ppm) |

|---|---|---|

| 9-(4-methylbenzylidene)-9H-fluorene | ¹³C | 141.04, 139.31, 139.18, 136.89, 136.70, 136.68, 136.26, 130.20, 129.36, 128.39, 128.20, 126.97, 126.80, 126.56, 125.87, 124.45, 120.34, 119.63, 20.13 rsc.org |

| 9-(4-nitrobenzylidene)-9H-fluorene | ¹H | 8.32 (d, J = 8.7 Hz, 2H), 7.82 – 7.66 (m, 5H), 7.60 (s, 1H), 7.43 – 7.33 (m, 4H), 7.06 (td, J = 7.7, 1.0 Hz, 1H) rsc.org |

| 9-(hydroxymethyl)-9h-fluorene | ¹H | Data available via SpectraBase nih.gov |

| 9-methoxy-9H-fluorene | ¹³C | Data available via SpectraBase nih.gov |

This table presents a selection of NMR data for illustrative fluorene derivatives. The specific chemical shifts are highly dependent on the substituent and the solvent used.

Vibrational Spectroscopy (IR, Raman) for Probing Intermolecular Interactions and Structural Features of 9H-Fluorene, 9-(1-methylethyl)-

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a powerful means to investigate the structural features and intermolecular interactions of 9H-Fluorene, 9-(1-methylethyl)-. nih.gov These complementary methods probe the vibrational modes of a molecule, which are sensitive to bond strengths, molecular symmetry, and non-covalent interactions. nih.govyoutube.com

IR spectroscopy is particularly sensitive to changes in the dipole moment during a vibration. uni-siegen.de For 9-isopropylfluorene, the IR spectrum would exhibit characteristic bands for the C-H stretching and bending vibrations of the aromatic fluorene ring and the aliphatic isopropyl group. The out-of-plane bending modes of the aromatic C-H bonds are often informative about the substitution pattern of the fluorene core.

Raman spectroscopy, on the other hand, is sensitive to changes in the polarizability of the molecule. spectroscopyonline.com It is especially useful for identifying vibrations of non-polar bonds, such as the C-C bonds of the aromatic rings. tudublin.ie The combination of IR and Raman data provides a more complete picture of the vibrational landscape of the molecule. For instance, in studies of fluorene derivatives, IR spectroscopy has been used to identify the functional groups present in the synthesized compounds. elsevierpure.com

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Isotopic Profiling of 9H-Fluorene, 9-(1-methylethyl)-

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elucidating the fragmentation pathways of 9H-Fluorene, 9-(1-methylethyl)-. nist.gov Electron ionization (EI) is a common method used to generate a molecular ion (M⁺), which then undergoes fragmentation. libretexts.org

The mass spectrum of 9-isopropylfluorene would show a prominent molecular ion peak corresponding to its molecular weight of 208.2982 g/mol . nist.gov A characteristic fragmentation pattern involves the loss of a methyl group (CH₃) to form a stable secondary carbocation, resulting in a peak at M-15. Another significant fragmentation would be the loss of the entire isopropyl group, leading to a fluorenyl cation at m/z 165. The analysis of these fragmentation patterns provides valuable information for confirming the structure of the molecule. libretexts.orgyoutube.commiamioh.edu

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, which is essential for determining the elemental composition and confirming the identity of unknown compounds. In the characterization of novel 9-phenyl-9-phosphafluorene oxide derivatives, HRMS was used to confirm the expected structures. nih.govresearchgate.netbeilstein-journals.org Tandem mass spectrometry (MS/MS) can further be employed to study the fragmentation of specific ions, providing even more detailed structural information. researchgate.net

X-ray Diffraction (XRD) for Solid-State Structure Determination and Crystal Packing Analysis of 9H-Fluorene, 9-(1-methylethyl)- Derivatives

For instance, single-crystal X-ray diffraction analysis of various fluorene derivatives has been generalized, discussing the most interesting features of their molecular geometry, conformation, and molecular packing in crystals. iaea.org In studies of 9,9-disubstituted fluorene derivatives, XRD has been used to establish the structure of the compounds and to analyze intermolecular interactions. nih.govrsc.orgnih.gov The crystal structure of novel 9-phenyl-9-phosphafluorene oxide derivatives has also been confirmed by single-crystal X-ray diffraction analysis. nih.govresearchgate.netbeilstein-journals.org

Table 2: Crystallographic Data for a Representative Fluorene Derivative

| Parameter | Value |

|---|---|

| Compound | 9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehyde nih.gov |

| Crystal System | Monoclinic nih.gov |

| Space Group | P2₁/c nih.gov |

| a (Å) | Data available in source nih.gov |

| b (Å) | Data available in source nih.gov |

| c (Å) | Data available in source nih.gov |

| β (°) | Data available in source nih.gov |

| V (ų) | Data available in source nih.gov |

| Z | 4 nih.gov |

This table illustrates the type of data obtained from a single-crystal XRD experiment for a fluorene derivative.

Advanced Spectrophotometric Techniques (UV-Vis, Fluorescence) for Electronic Properties and Photophysical Behavior of 9H-Fluorene, 9-(1-methylethyl)-

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are powerful techniques for probing the electronic properties and photophysical behavior of 9H-Fluorene, 9-(1-methylethyl)- and its derivatives. biocompare.comyoutube.com These methods provide insights into the electronic transitions within the molecule and how they are affected by structural modifications. youtube.comhoriba.com

The UV-Vis absorption spectrum of 9-isopropylfluorene is expected to show strong absorption bands in the ultraviolet region, characteristic of the π-π* transitions of the fluorene chromophore. The position and intensity of these absorption bands can be influenced by the presence of the isopropyl group and other substituents. researchgate.net

Fluorescence spectroscopy provides information about the emission properties of the molecule after it has been excited by absorbing light. uci.edu Many fluorene derivatives are known to be highly fluorescent, and their emission spectra, quantum yields, and fluorescence lifetimes are important parameters for understanding their photophysical behavior. mdpi.com For example, the photophysical properties of novel 9-phenyl-9-phosphafluorene oxide derivatives were determined by UV-vis absorption and photoluminescence studies, revealing that their behavior can be affected by different substituents. nih.govresearchgate.netbeilstein-journals.org Similarly, the evaluation of photophysical properties of other fluorene derivatives has revealed their emissive nature. rsc.org

Table 3: Photophysical Data for Representative Fluorene Derivatives

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |

|---|---|---|---|

| DPA-Melt Crystal | ~331, 348, 367, 387 mdpi.com | ~454 mdpi.com | Not specified |

| DPA-Solution Crystal | ~335, 353, 372, 396 mdpi.com | ~468 mdpi.com | Not specified |

| PhFlOP-based emitter 7-H | 291, 338 researchgate.net | 408 researchgate.net | 0.32 researchgate.net |

This table provides examples of photophysical data for different fluorene-related compounds.

Theoretical and Computational Chemistry Studies of 9h Fluorene, 9 1 Methylethyl

Quantum Chemical Calculations of Electronic Structure and Reactivity of 9H-Fluorene, 9-(1-methylethyl)-

Quantum chemical calculations are fundamental to understanding the electronic structure and inherent reactivity of molecules. For 9H-Fluorene, 9-(1-methylethyl)-, these calculations can predict various properties such as molecular geometry, electronic energies, and the distribution of electron density. High-level ab initio and Density Functional Theory (DFT) methods are typically employed for these purposes. ethernet.edu.et

The reactivity of 9-isopropylfluorene can be assessed through calculated reactivity indices. These indices, derived from the electronic structure, can indicate the most probable sites for electrophilic or nucleophilic attack. For instance, the acidity of the C-H bond at the 9-position is a key characteristic of fluorene (B118485) derivatives. The pKa of 9-isopropylfluorene has been reported to be 22.70, indicating its acidic nature, which can be correlated with the stability of the corresponding anion. acs.org Computational models can further explore the charge delocalization in the 9-isopropylfluorenyl anion, which contributes to its stability. ethernet.edu.etepdf.pub

Table 1: Calculated Electronic Properties of Fluorene Derivatives

| Compound | Method | Basis Set | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Fluorene | DFT/B3LYP | 6-31G(d) | -5.98 | -1.87 | 4.11 |

| 9-methylfluorene | DFT/B3LYP | 6-31G(d) | -5.89 | -1.82 | 4.07 |

| 9-isopropylfluorene | DFT/B3LYP | 6-31G(d) | -5.85 | -1.79 | 4.06 |

Note: The data in this table is illustrative and based on typical values for fluorene derivatives calculated using DFT. Specific experimental or calculated values for 9-isopropylfluorene may vary.

Density Functional Theory (DFT) Applications for Molecular Orbital Analysis and Electronic Transitions in 9H-Fluorene, 9-(1-methylethyl)-

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of organic molecules due to its balance of accuracy and computational cost. For 9H-Fluorene, 9-(1-methylethyl)-, DFT calculations can provide detailed insights into its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are crucial for predicting chemical reactivity and electronic transitions. ethernet.edu.etresearchgate.net

The HOMO-LUMO energy gap is a key parameter that relates to the chemical stability and the energy required for electronic excitation. A smaller gap generally implies higher reactivity and a tendency to absorb light at longer wavelengths. For fluorene derivatives, the substitution at the 9-position can influence this gap. While specific data for 9-isopropylfluorene is scarce, studies on similar compounds suggest that alkyl substitution has a modest effect on the electronic properties compared to the introduction of strong electron-withdrawing or -donating groups.

Time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra, providing information on the wavelengths and intensities of electronic transitions. This would be valuable for understanding the photophysical properties of 9-isopropylfluorene.

Molecular Dynamics Simulations for Conformational Space Exploration and Dynamic Behavior of 9H-Fluorene, 9-(1-methylethyl)-

These simulations can be particularly insightful for understanding how the molecule behaves in different solvent environments. nih.gov The interactions between the fluorene core and the isopropyl group with solvent molecules can influence solubility and reactivity. By simulating the system at different temperatures, one can also study the thermal motions and conformational changes that are relevant to chemical reactions. While specific MD studies on 9-isopropylfluorene are not readily found, the methodology is well-suited to investigate the impact of the bulky substituent on the dynamics of the fluorene system. nih.gov

Reaction Mechanism Elucidation via Computational Modeling for 9H-Fluorene, 9-(1-methylethyl)- Transformations

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface, identifying transition states, and calculating activation energies. For transformations involving 9H-Fluorene, 9-(1-methylethyl)-, such as its formation or subsequent reactions, computational studies can provide a detailed step-by-step picture of the process.

For example, the formation of perfluoro-9-isopropylfluorene has been reported in the reaction of perfluoroisobutylbenzene with pentafluorobenzene (B134492) in an SbF5 medium. researchgate.netresearchgate.net Computational modeling of this and similar reactions involving fluorene derivatives can help to understand the intricate bond-forming and bond-breaking steps. researchgate.netresearchgate.net DFT calculations have been used to investigate the energy barriers for cyclization reactions in the formation of polyfluorinated fluorene derivatives, providing insights into the feasibility of different reaction pathways. researchgate.net

While a specific computational study on the reaction mechanisms of non-fluorinated 9-isopropylfluorene is not available, the principles and methods are directly applicable. Such studies would involve locating the structures of reactants, intermediates, transition states, and products, and then calculating their relative energies to determine the most likely reaction pathway.

Applications of 9h Fluorene, 9 1 Methylethyl in Advanced Materials Science

Role of 9H-Fluorene, 9-(1-methylethyl)- in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

Fluorene (B118485) derivatives are foundational materials for Organic Light-Emitting Diodes (OLEDs), particularly for generating blue light, due to their wide energy band gaps, excellent thermal stability, and high photoluminescence efficiency. nih.govnih.gov The substitution at the C9 position of the fluorene core is a critical design element that directly influences the performance of these devices. While long alkyl chains like hexyl or octyl are commonly used, the principle of using bulky groups such as 9-(1-methylethyl)- is to enhance the material's processability and solid-state optical properties.

The primary role of alkyl substituents at the C9 position is to improve the solubility of the fluorene-based materials and to create steric hindrance that prevents π-stacking between polymer chains. ontosight.ai This intermolecular separation is vital for inhibiting the formation of aggregates, which can act as quenching sites and lead to a decrease in luminescence efficiency and color purity. nih.gov Specifically, fluorene derivatives with bulky substituents can form stable amorphous films, a desirable morphology for the emissive layer in an OLED. ontosight.ai

Research on various 9,9-dialkylfluorene copolymers has demonstrated their effectiveness in OLEDs. For instance, copolymers incorporating fluorene units are known to be excellent blue-light emitters. nih.govresearchgate.net The modification of the fluorene unit allows for the tuning of the emission color across the visible spectrum. researchgate.net Donor-acceptor copolymers, which combine electron-rich fluorene units with electron-deficient moieties, are a common strategy to achieve emissions in the green, yellow, or red regions. nih.govrsc.org While specific performance data for a homopolymer of 9-(1-methylethyl)-fluorene is not extensively detailed, the principles established with similar structures, like poly(9,9-dihexylfluorene), are applicable. These polymers serve as the active emissive layer in OLEDs, showcasing the fundamental role of the C9-substituted fluorene scaffold. nsf.gov

The following table summarizes the properties of representative fluorene-based copolymers used in optoelectronic applications, highlighting the importance of the substituted fluorene core.

| Polymer/Compound | Application | Key Properties |

| Poly[(9,9-dihexylfluorene)-co-alt-(9,9-bis-(6-azidohexyl)fluorene)] (P3) | OLEDs, Sensors | Blue light emission, high fluorescence quantum yield, high selectivity toward Fe³⁺ ions. researchgate.net |

| Poly(dioctylfluorene) (PF) | OLEDs | Emits in the blue light region. nih.gov |

| Poly[2,7-(9,9-dioctyl-fluorene)-alt-5,5-(4,7-di(2-thienyl)-2,1,3-benzothiadiazole)] (PFDTBT) | OLEDs, OPVs | Red emission at 649 nm, good thermal stability. nih.gov |

| Symmetrical fluorene derivatives with substituents at C-2 and C-7 | OLEDs | Blue-emission, used in exciplex-emitting systems. nih.gov |

Integration of 9H-Fluorene, 9-(1-methylethyl)- in Conjugated Polymers and Copolymers for Electronic Applications

The incorporation of 9H-fluorene units bearing alkyl substituents at the C9 position, such as the 1-methylethyl group, is a cornerstone of modern conjugated polymer design for electronic applications. These polymers, often referred to as polyfluorenes (PFs), are prized for their high charge carrier mobility and strong emission in the blue region of the spectrum, making them suitable for a range of devices beyond OLEDs, including organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). nih.govresearchgate.net

The synthesis of these materials is often achieved through metal-catalyzed cross-coupling reactions, such as Suzuki or Yamamoto couplings. researchgate.netnsf.gov These methods allow for the creation of high molecular weight polymers with well-defined structures. The 9-alkyl groups, like isopropyl, are crucial for ensuring the solubility of these rigid-rod polymers in common organic solvents, which is a prerequisite for solution-based processing techniques like spin-coating and inkjet printing.

In copolymers, the 9-alkylfluorene unit typically serves as the electron-donating "donor" block. It can be combined with various electron-accepting "acceptor" units to tune the polymer's electronic and optical properties. nih.gov This donor-acceptor (D-A) strategy is effective for narrowing the band gap of the resulting copolymer, shifting its absorption and emission to longer wavelengths. For example, combining a blue-emitting fluorene donor with a red-emitting acceptor unit like di-2-thienyl-2,1,3-benzothiadiazole results in a copolymer that emits red light. nih.gov

The properties of several fluorene-based copolymers are detailed below, illustrating the versatility of the fluorene building block in tailoring material characteristics for specific electronic applications.

| Copolymer | Comonomers | Synthesis Method | Key Electronic Property |

| P1 | 9,9-bis{propenyl}-9H-fluorene, 9,9-dihexyl-9H-fluorene | Suzuki Coupling | Exhibits electrochromic properties, switching from transparent to dark violet. researchgate.net |

| P2 | 9,9-bis{carboxymethylsulfonyl-propyl}fluorenyl-2,7-diyl, 9,9-dihexyl-9H-fluorene | Suzuki Coupling | Highest coloration efficiency among related polymers. researchgate.net |

| PF-1T | Fluorene, Hexyl-thiophene | Suzuki Coupling | Good resistance against oxidative doping due to a low HOMO level. |

| g-PFCNC | 2,7-dibromo-9,9-dihexyl fluorene, Cellulose nanocrystals | Yamamoto Coupling | Forms a semiconductive composite material. nsf.gov |

Application of 9H-Fluorene, 9-(1-methylethyl)- Derivatives in Organic Semiconductors and Transistors

Fluorene derivatives substituted at the C9 position are a significant class of organic semiconductors used in Organic Field-Effect Transistors (OFETs). OFETs are key components in emerging technologies like flexible displays, smart tags, and sensors. fraunhofer.de The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in its channel layer. nih.gov

The introduction of alkyl groups, such as the isopropyl group, at the C9 position of the fluorene core plays a multifaceted role in optimizing transistor performance. Primarily, these groups enhance solubility, enabling the deposition of uniform, high-quality semiconductor films from solution. Secondly, the steric bulk of the substituents can influence the molecular packing in the solid state, which is critical for efficient charge transport. While excessive disorder can be detrimental, controlled steric interactions can promote favorable π-orbital overlap between adjacent polymer chains.

Copolymers of fluorene and thiophene (B33073) derivatives have been extensively studied as active materials in OFETs. For example, a copolymer of fluorene and hexyl-thiophene (PF-1T) has demonstrated good p-type transistor characteristics with respectable hole mobility and a high on/off ratio. The low highest occupied molecular orbital (HOMO) level of such polymers also imparts good air stability, a crucial factor for practical device operation. The performance of these materials has, in some cases, surpassed that of amorphous silicon, the incumbent technology in thin-film transistors. nih.gov

The table below highlights the performance of OFETs based on fluorene-containing semiconductors.

| Semiconductor Material | Device Geometry | Field-Effect Mobility (μ) | On/Off Ratio |

| PF-1T (Fluorene-co-hexyl-thiophene) | Top Contact | 0.001-0.003 cm²/Vs | 1.0 × 10⁵ |

| LGC-D118 (DPP-based small molecule) | Top Gate, Bottom Contact | up to 3.04 cm²/Vs | > 10⁵ |

| General Polyfluorenes | Thin-Film Transistor (TFT) | >1–10 cm²/Vs | Not specified |

Utilization of 9H-Fluorene, 9-(1-methylethyl)- Scaffolds in Chemo- and Biosensors

The inherent fluorescence of the fluorene scaffold makes it an excellent platform for the development of highly sensitive chemo- and biosensors. acs.orgresearchgate.net The principle behind these sensors is often fluorescence quenching or enhancement. When the fluorene-based sensor molecule interacts with a specific analyte (e.g., a metal ion or a biomolecule), its fluorescence properties change in a detectable way.

For example, fluorene-based conjugated polymers have been designed to detect transition metal ions like Fe³⁺ with high selectivity and sensitivity. researchgate.net The detection mechanism involves the quenching of the polymer's fluorescence upon binding of the iron ion. The Stern-Volmer constant (Ksv), which indicates the sensitivity of the quenching process, can be very high for these systems. One study reported Ksv values as high as 3.28 × 10⁷ M⁻¹ for the detection of Fe³⁺ by a water-soluble fluorene copolymer. researchgate.net

Other research has focused on developing fluorene-based probes for different analytes, such as fluoride (B91410) ions or zinc ions, demonstrating the versatility of this chemical platform. acs.orgnih.gov These sensors often employ a donor-π-acceptor structure where the fluorene acts as the π-bridge and fluorophore. acs.org

| Sensor System | Target Analyte | Sensing Mechanism | Key Performance Metric |

| Poly[(9,9-bis{carboxymethylsulfonyl-propyl}fluorenyl-2,7-diyl)-co-(9,9-dihexyl-9H-fluorene)] (P2) | Fe³⁺ | Fluorescence Quenching | Stern-Volmer Constant (Ksv) = 3.28 × 10⁷ M⁻¹ |

| FOPD (Fluorenone-o-phenylene diamine derivative) | Fluoride (F⁻) | Fluorescence Spectroscopy | Limit of Detection (LOD) = 0.125 µM |

| Fluorene derivative with macrocycle receptor | Zn²⁺ | Fluorescence Titration | Binding Constant ~ (2–3)·10⁵ M⁻¹ |

Nanomaterials Incorporating 9H-Fluorene, 9-(1-methylethyl)- Units for Specific Functional Properties

The self-assembly properties of fluorene-based molecules and polymers have been harnessed to create a variety of nanostructures, including nanoparticles, nanowires, and nanofibers. researchgate.net These nanomaterials exhibit unique optical and electronic properties that differ from their bulk counterparts, opening up new avenues for applications in nano-optoelectronics. The C9-substituents, like the isopropyl group, are instrumental in controlling the intermolecular interactions that govern the self-assembly process.

Polyfluorene-based nanoparticles can be fabricated using methods like reprecipitation. These nanoparticles can be processed from aqueous solutions, making them suitable for environmentally friendly device fabrication techniques such as inkjet printing. researchgate.net The size and morphology of the nanoparticles can be controlled by adjusting the processing conditions. For instance, nanoparticles with diameters in the range of tens of nanometers have been reported. researchgate.net

These nanostructures have been explored for use in a wide array of devices, including polymer light-emitting devices, solar cells, and photodetectors. researchgate.net Furthermore, fluorene derivatives have been combined with inorganic nanomaterials to create hybrid systems with enhanced functionalities. As an example, fluorene-based compounds have been loaded onto iron oxide nanoparticles. nih.gov While the primary application explored in that study was antimicrobial, the combination of a fluorescent organic component with a magnetic inorganic nanoparticle suggests potential for creating multifunctional materials for applications like simultaneous bio-imaging and therapy. nih.gov

| Nanomaterial Type | Base Material | Fabrication Method | Potential Application |

| Nanoparticles | Poly[(9,9-dihexyl-9H-fluorene-2,7-diyl)-1,2-ethenediyl-1,4-phenylene-1,2-ethenediyl] | Blending and reprecipitation | White light generating blends for OLEDs. researchgate.net |

| Nanoparticles/Nanowires | Polyfluorene (general) | Reprecipitation, thin film techniques | PLEDs, solar cells, photodetectors, lasers. researchgate.net |

| Hybrid Nanostructures | O-aryl-carbamoyl-oxymino-fluorene derivatives and Iron Oxide Nanoparticles | Loading of organic compound onto pre-formed nanoparticles | Multifunctional therapeutic and diagnostic systems. nih.gov |

Environmental Aspects and Degradation Pathways of Fluorene Based Compounds General Academic Perspective

Photodegradation Mechanisms of Fluorene (B118485) Derivatives in Environmental Compartments

Photodegradation, the breakdown of compounds by light, is a significant abiotic degradation route for many organic pollutants in the environment. For fluorene and its derivatives, this process is particularly relevant in aquatic systems and on surfaces exposed to sunlight.

Research on fluorene oligomers has shown that the nature of the substitution at the C-9 position plays a crucial role in their photostability. nih.gov Studies indicate that an increase in alkyl substitution can lead to a rapid decrease in photostability. nih.gov This suggests that 9H-Fluorene, 9-(1-methylethyl)- , with its isopropyl group at the C-9 position, may be more susceptible to photodegradation than the parent fluorene molecule. The degradation is proposed to be a radical chain process propagated by the alkyl side chains. nih.gov

The primary products of fluorene photodegradation in aqueous solutions are hydroxy derivatives and fluorenone. nih.gov It is plausible that the photodegradation of 9H-Fluorene, 9-(1-methylethyl)- would also involve oxidation, potentially at the isopropyl group as well as the fluorenyl moiety, leading to the formation of corresponding alcohols and ketones.

Table 1: Expected Photodegradation Characteristics of 9H-Fluorene, 9-(1-methylethyl)-

| Feature | General Trend for Alkylated Fluorenes | Implication for 9H-Fluorene, 9-(1-methylethyl)- |

|---|---|---|

| Photostability | Decreases with increased alkyl substitution nih.gov | Likely less photostable than fluorene |

| Primary Products | Hydroxy derivatives, Ketones nih.gov | Potential formation of hydroxylated and ketonic derivatives |

| Mechanism | Radical chain process involving alkyl side chains nih.gov | The isopropyl group may actively participate in the degradation process |

Biotransformation Pathways of Fluorene Derivatives by Microorganisms

Biotransformation, the alteration of chemical substances by living organisms, is a key process in the environmental breakdown of organic pollutants. A wide range of microorganisms, including bacteria and fungi, have been shown to degrade fluorene.

The most common initial step in the bacterial biotransformation of fluorene is the oxidation of the C-9 carbon to form 9-fluorenol, which is then further oxidized to 9-fluorenone (B1672902). nih.govresearchgate.net From 9-fluorenone, various degradation pathways can proceed, often involving dioxygenase-catalyzed ring cleavage, leading to the formation of simpler aromatic compounds and eventually to central metabolic pathways. nih.govresearchgate.net

For 9H-Fluorene, 9-(1-methylethyl)- , the presence of the isopropyl group at the C-9 position presents a steric hindrance that might affect the initial enzymatic attack at this site. However, studies on other alkylated polycyclic aromatic hydrocarbons (PAHs) have shown that metabolism can shift towards the alkyl side chain. nih.gov Therefore, it is conceivable that microorganisms could initially oxidize the isopropyl group of 9H-Fluorene, 9-(1-methylethyl)- in addition to or instead of the fluorene ring.

Fungi, such as Cunninghamella elegans, are also capable of metabolizing fluorene, producing metabolites like 9-fluorenol and 9-fluorenone. nih.gov Some fungal species can also hydroxylate the aromatic rings. nih.gov The biotransformation of 9H-Fluorene, 9-(1-methylethyl)- by fungi would likely follow similar initial oxidative steps, with the potential for enzymatic attack on both the fluorene ring and the isopropyl substituent.

Table 2: Postulated Biotransformation Steps for 9H-Fluorene, 9-(1-methylethyl)-

| Organism Type | General Initial Transformation of Fluorene | Potential Transformation of 9H-Fluorene, 9-(1-methylethyl)- |

|---|---|---|

| Bacteria | Oxidation at C-9 to 9-fluorenol and 9-fluorenone nih.govresearchgate.net | - Oxidation at the isopropyl group- Potential for slower oxidation at C-9 due to steric hindrance- Subsequent ring cleavage |

| Fungi | Oxidation at C-9 and hydroxylation of aromatic rings nih.gov | - Oxidation of the isopropyl group- Hydroxylation of the fluorene rings |

Abiotic Degradation Routes of Fluorene Derivatives in Natural Systems

Besides photodegradation, other abiotic processes can contribute to the degradation of fluorene derivatives in the environment. These include chemical reactions such as hydrolysis and oxidation by reactive environmental species.

Hydrolysis, the reaction with water, is generally not a significant degradation pathway for non-polar hydrocarbons like fluorene and its alkylated derivatives under typical environmental pH conditions.

Fate and Transport Modeling of Fluorene Derivatives in Environmental Compartments

Fate and transport models are valuable tools for predicting the environmental distribution and persistence of chemicals. These models use a compound's physicochemical properties, such as water solubility, vapor pressure, and partition coefficients (e.g., octanol-water partition coefficient, Kow), along with environmental parameters to estimate its movement and concentration in different environmental media.

Predictive models could be employed to estimate the persistence and long-range transport potential of 9H-Fluorene, 9-(1-methylethyl)- . Such models would integrate the potential degradation rates from photodegradation and biotransformation with its partitioning behavior to provide a comprehensive picture of its environmental fate. However, the accuracy of these models is dependent on the availability of reliable input data, highlighting the need for further experimental research on this specific compound.

Future Directions and Emerging Research Avenues for 9h Fluorene, 9 1 Methylethyl

Development of Novel and Efficient Synthetic Methodologies for 9H-Fluorene, 9-(1-methylethyl)-

The synthesis of 9-substituted fluorenes has been an area of active research, with several methods applicable to the preparation of 9-isopropylfluorene. Future research in this domain is expected to focus on developing more sustainable, efficient, and selective synthetic routes.

Recent advancements have demonstrated the alkylation of fluorene (B118485) with alcohols, including isopropanol (B130326), using various catalytic systems. A simple and mild protocol utilizing t-BuOK as a catalyst has shown near-quantitative yields for the synthesis of 9-monoalkylfluorenes. spiedigitallibrary.org This method stands as a greener alternative to traditional approaches that often require harsh conditions and stoichiometric amounts of strong bases. spiedigitallibrary.org

Furthermore, transition-metal catalyzed "borrowing hydrogen" methodologies have emerged as powerful tools for C-H alkylation. Iron-catalyzed reactions, employing a simple FeCl₂/phenanthroline system, have proven effective for the alkylation of fluorene with both primary and secondary alcohols, including isopropanol, under environmentally benign conditions where water is the only byproduct. njit.edu Similarly, copper-catalyzed and ruthenium-catalyzed systems have also been successfully employed for the sp³ C-H alkylation of fluorene with a broad range of alcohols. nih.gov

Another promising avenue for exploration is the use of phase-transfer catalysis (PTC). nih.govresearchgate.net20.210.105researchgate.netrsc.org This technique facilitates reactions between reactants in different phases and can lead to faster reaction times, higher yields, and the elimination of hazardous organic solvents. nih.gov20.210.105 The application of PTC to the synthesis of 9-isopropylfluorene could offer a cost-effective and scalable manufacturing process.

Future research will likely focus on optimizing these catalytic systems for even greater efficiency and selectivity, exploring novel catalysts, and developing continuous-flow processes for the large-scale production of 9-isopropylfluorene.

Table 1: Comparison of Catalytic Systems for the Synthesis of 9-Monoalkylfluorenes

| Catalyst System | Alkylating Agent | Key Advantages | Reference |

| t-BuOK | Alcohols | Simple, mild, efficient, green | spiedigitallibrary.org |

| Iron (FeCl₂) | Alcohols | Earth-abundant, cheap, non-toxic | njit.edu |

| Copper ((NNS)CuCl) | Alcohols | Effective for primary and secondary alcohols | nih.gov |

| Ruthenium ([Ru(p-cymene)Cl₂]₂) | Alcohols | Ligand-free, broad scope | |

| Phase-Transfer Catalysts | Alkyl Halides | Faster reactions, higher yields, reduced waste | nih.govresearchgate.net20.210.105researchgate.netrsc.org |

Exploration of Advanced Functional Materials Incorporating 9H-Fluorene, 9-(1-methylethyl)- Beyond Current Applications

Fluorene derivatives are widely utilized in the development of advanced functional materials, particularly in the field of organic electronics. rsc.org The incorporation of a 9-isopropylfluorene moiety into polymers and small molecules could lead to materials with tailored properties for a range of applications.

In the realm of organic light-emitting diodes (OLEDs), fluorene-based polymers are known for their high photoluminescence quantum yields and thermal stability. rsc.org The steric hindrance provided by the isopropyl group in 9-isopropylfluorene could be exploited to control the intermolecular interactions in polymer chains, potentially leading to improved device efficiency and color purity in PHOLEDs. rsc.org For instance, alkyl fluorene-based cross-linkable hole transport materials have demonstrated high triplet energies, which are crucial for high-efficiency green PHOLEDs. rsc.org

The application of fluorene derivatives also extends to organic photovoltaics (OPVs). osti.gov Spiro-functionalization at the C-9 position of fluorene has been shown to enhance the electron and hole transport properties. pku.edu.cn Materials based on 9,9'-spirobifluorene have been successfully used as non-fullerene acceptors in organic solar cells. rsc.org Investigating polymers and small molecules containing 9-isopropylfluorene as either donor or acceptor materials in OPVs could unveil new pathways to higher power conversion efficiencies.

Future research should focus on the synthesis and characterization of novel polymers and copolymers incorporating 9-isopropylfluorene. The investigation of their photophysical and electrochemical properties will be crucial to assess their potential in OLEDs, OPVs, and other organic electronic devices.

Table 2: Potential Applications of 9-isopropylfluorene-based Materials

| Application Area | Potential Role of 9-isopropylfluorene | Desired Properties |

| Organic Light-Emitting Diodes (OLEDs) | Host material, hole transport material | High triplet energy, good film morphology, thermal stability |

| Organic Photovoltaics (OPVs) | Donor or acceptor material | Tunable energy levels, good charge transport |

| Organic Field-Effect Transistors (OFETs) | Semiconductor layer | High charge carrier mobility, good stability |

Interdisciplinary Research on 9H-Fluorene, 9-(1-methylethyl)- with Nanoscience and Biotechnology

The convergence of materials science with nanoscience and biotechnology opens up exciting new possibilities for fluorene derivatives. The unique photophysical properties of the fluorene core make it an excellent candidate for the development of fluorescent probes for bioimaging. njit.edunih.govnih.govrsc.org

Fluorene-based fluorescent probes have been developed for two-photon microscopy, a powerful technique for live-cell imaging. njit.edunih.gov These probes exhibit high fluorescence quantum yields and photostability. njit.edunih.gov The introduction of a 9-isopropylfluorene unit into such probes could modulate their lipophilicity and interaction with biological structures, potentially leading to probes with enhanced specificity for certain organelles or biomolecules. rsc.org

Furthermore, the development of biocompatible nanoparticles for drug delivery is a major focus of nanomedicine. nih.govnih.govyoutube.comyoutube.comyoutube.com Lipid-based and polymer-based nanoparticles are widely investigated as carriers for therapeutic agents. nih.gov Fluorene derivatives, with their tunable chemical structures, could be incorporated into these nanocarriers to enhance drug loading, stability, and targeted delivery. nih.govnih.gov The hydrophobic nature of the isopropyl group in 9-isopropylfluorene might be advantageous for encapsulating hydrophobic drugs within nanoparticles. nih.gov

Emerging research should explore the synthesis of 9-isopropylfluorene-containing fluorescent probes and their application in cellular imaging. Additionally, the design and fabrication of nanoparticles incorporating 9-isopropylfluorene for drug delivery applications warrant investigation to assess their biocompatibility and therapeutic efficacy.

Table 3: Potential Interdisciplinary Applications of 9-isopropylfluorene

| Field | Application | Key Features |

| Nanoscience | Fluorescent Nanoparticles | Bright and photostable for imaging applications |

| Biotechnology | Bioimaging Probes | Specific targeting of cellular components |

| Nanomedicine | Drug Delivery Systems | Enhanced encapsulation of hydrophobic drugs |

Theoretical Predictions and Experimental Validation of Underexplored Reactivity and Properties of 9H-Fluorene, 9-(1-methylethyl)-

Computational chemistry provides a powerful tool to predict and understand the properties and reactivity of molecules. Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, photophysical properties, and reactivity of 9-isopropylfluorene. pku.edu.cnresearchgate.netresearchgate.net

Theoretical studies can predict the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of 9-isopropylfluorene, which are crucial for designing materials for organic electronics. researchgate.netresearchgate.netyoutube.comgithub.io The HOMO-LUMO gap determines the electronic absorption and emission properties of the molecule. researchgate.netresearchgate.netyoutube.com Understanding the influence of the isopropyl group on these energy levels can guide the synthesis of materials with desired optoelectronic properties.

Furthermore, computational studies can elucidate the steric effects of the 9-isopropyl group on the conformational preferences and rotational barriers of the molecule. acs.org This information is vital for understanding the solid-state packing of materials based on 9-isopropylfluorene, which in turn affects their charge transport properties. 20.210.105

Future research should involve a synergistic approach combining theoretical predictions with experimental validation. DFT calculations can guide the design of new molecules and materials based on 9-isopropylfluorene, while experimental studies on their synthesis, characterization, and device performance will be essential to verify the theoretical predictions and advance the development of this promising compound.

Table 4: Predicted and Explorable Properties of 9-isopropylfluorene

| Property | Theoretical Approach | Potential Impact |

| HOMO/LUMO Energy Levels | DFT Calculations | Design of materials for OLEDs and OPVs |

| Electronic Absorption/Emission Spectra | TD-DFT Calculations | Prediction of photophysical properties |

| Rotational Barriers | Conformational Analysis | Understanding of solid-state packing and morphology |

| Reactivity Indices | Fukui Function Analysis | Prediction of regioselectivity in chemical reactions |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 9H-fluorene derivatives, and how are they determined experimentally?

- Answer: Key properties include melting point (187–189°C for Δ9,9'-bifluorenylidene ), boiling point (379.8±22.0°C for 9-methyl-9-phenylfluorene ), LogP (5.02 for 9-methyl-9-phenylfluorene ), and spectral data (IR, UV-Vis, mass spectrometry). Experimental methods involve:

- Differential Scanning Calorimetry (DSC) for melting point determination.

- Gas Chromatography-Mass Spectrometry (GC-MS) for volatility and fragmentation patterns .

- Infrared Spectroscopy to identify functional groups (e.g., C=C stretching in fluorene cores ).

- Electron Ionization Mass Spectrometry for molecular ion detection and structural confirmation .

Q. What synthetic methodologies are employed for functionalizing the 9-position of fluorene?

- Answer: Substituents at the 9-position are introduced via:

- Organometallic Reagents : Use of n-butyllithium to deprotonate fluorene, followed by reaction with electrophiles (e.g., PCl₃ for chloromethyl derivatives ).

- Palladium-Catalyzed Cross-Coupling : For synthesizing complex derivatives like 9-(ferrocenyl)fluorene via intermediates involving Pd coordination .

- Melt Copolymerization : For creating poly(oxyarylene) polymers with tetramethyldisilylene linkages .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for fluorene derivatives be resolved during structural elucidation?

- Answer: Discrepancies arise from isomerism, solvent effects, or instrumental artifacts. Mitigation strategies include:

- Multi-Technique Cross-Validation : Compare IR (C=C vibrations ), UV-Vis (π→π* transitions ), and mass spectra (molecular ion clusters ).

- Computational Modeling : Use density functional theory (DFT) to simulate spectra and validate experimental results .

- Crystallographic Analysis : Single-crystal X-ray diffraction resolves ambiguities in substituent orientation (e.g., 9-chloromethyl derivatives ).

Q. What computational methods predict the reactivity and stability of substituted fluorenes?

- Answer: Advanced methods include:

- Quantum Mechanical Calculations : DFT evaluates electron distribution and HOMO-LUMO gaps, critical for photophysical applications .

- Molecular Dynamics Simulations : Assess thermodynamic stability under varying conditions (e.g., solvent interactions ).

- QSAR Models : Relate substituent effects (e.g., methyl vs. phenyl groups ) to properties like LogP and bioavailability.

Q. How do fluorene derivatives perform in electrochemical applications, and what factors influence their efficiency?

- Answer: Derivatives like 9-cyclopenta-2,4-dien-1-ylidenefluorene show promise in:

- Organic Electronics : Charge-carrier mobility is enhanced by planarized π-systems .

- Sensors : Electrochemical response to volatile organic compounds (VOCs) depends on substituent electron-withdrawing/donating effects .

- Key Factors : Solvent polarity, electrode material, and substituent steric effects modulate redox potentials .

Safety and Handling

Q. What are critical safety considerations when handling reactive fluorene derivatives?

- Answer:

- Personal Protective Equipment (PPE) : Gloves and goggles to prevent skin/eye contact (H315/H319 hazards ).

- Ventilation : Use fume hoods for volatile derivatives (e.g., 9-methyl-9-phenylfluorene with vapor pressure 0.0±0.4 mmHg ).

- First Aid : For inhalation, move to fresh air; for ingestion, rinse mouth and seek medical aid .

- Stability : Store under inert atmospheres for air-sensitive derivatives (e.g., palladium complexes ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.